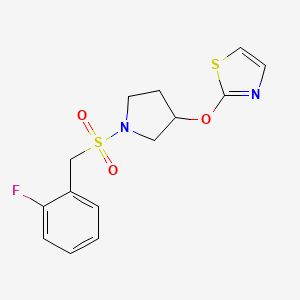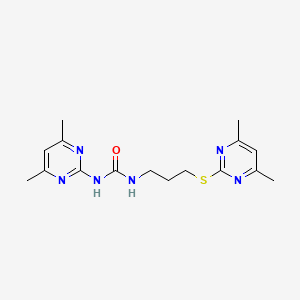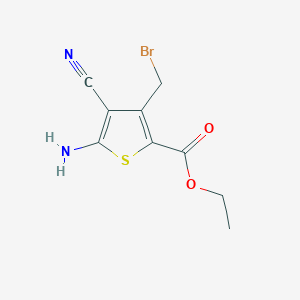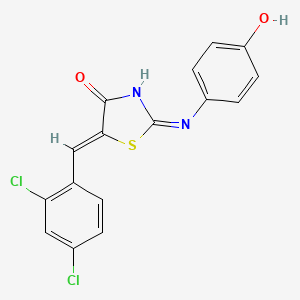![molecular formula C19H18N2O5 B2739607 5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 2034454-74-3](/img/structure/B2739607.png)
5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains functional groups such as hydroxymethyl, methoxybenzyl, and carboxamide, and it has a pyrano[2,3-c]pyridine core structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and conditions. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions .Scientific Research Applications
Synthesis and Characterization
Compounds related to the specified chemical structure have been synthesized through various chemical reactions. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases from 5-amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides showcased the potential of these compounds for further biological evaluations due to their structural features (Hassan, Hafez, & Osman, 2015). Additionally, studies on benzodifuranyl derivatives derived from visnaginone and khellinone highlighted the synthesis of complex molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity
Research has focused on the cytotoxic activities of synthesized compounds against various cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their in vitro cytotoxic activity against human cancer cell lines, demonstrating promising results that suggest potential applications in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial Activity
Compounds structurally similar to the one have been evaluated for their antimicrobial efficacy. For example, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides displayed significant antibacterial and antifungal activities, with some compounds showing efficacy comparable or even superior to standard drugs (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-11-17-15(13(10-22)9-20-11)7-16(19(24)26-17)18(23)21-8-12-4-3-5-14(6-12)25-2/h3-7,9,22H,8,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKNFPBBMXSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NCC3=CC(=CC=C3)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2739529.png)

![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2739531.png)


![[4-(3-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B2739535.png)

![2-amino-7,7-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2739539.png)
![2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2739540.png)



